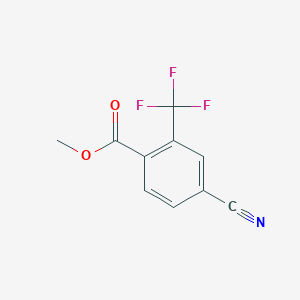

Methyl 4-cyano-2-(trifluoromethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-cyano-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c1-16-9(15)7-3-2-6(5-14)4-8(7)10(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSCXFCEOUGZFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of Methyl 4-cyano-2-(trifluoromethyl)benzoate

An In-Depth Technical Guide to the Synthesis of Methyl 4-cyano-2-(trifluoromethyl)benzoate

Introduction

This compound (CAS No: 1641588-74-0, Molecular Formula: C₁₀H₆F₃NO₂) is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique molecular architecture, featuring a trifluoromethyl group, a nitrile, and a methyl ester on a benzene ring, makes it a versatile building block for the synthesis of complex molecular targets. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the cyano and ester moieties serve as versatile handles for a wide range of chemical transformations.[2][3]

This guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound, designed for researchers and process chemists. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis to aid in method selection for specific research and development objectives.

Chapter 1: Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of this compound reveals several logical bond disconnections, leading to distinct synthetic strategies. The primary disconnections are at the C-CN, C-COOCH₃, and C-CF₃ bonds.

Diagram 1: Retrosynthetic Pathways

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to three principal synthetic approaches:

-

Route A: The Sandmeyer Reaction: Formation of the cyano group from an aromatic amine precursor. This is a classic and robust method for introducing nitriles onto an aromatic ring.[4]

-

Route B: Cyanation of an Aryl Halide: Introduction of the cyano group via nucleophilic substitution of a halogen (e.g., bromine). This route is advantageous if the corresponding aryl halide is readily accessible.

-

Route C: Esterification: Formation of the methyl ester from the corresponding carboxylic acid. This is typically the final step in a synthesis where the acid is prepared first.

The selection of a specific route depends on factors such as the commercial availability and cost of starting materials, reaction scalability, and safety considerations, particularly the handling of toxic cyanide reagents.

Chapter 2: Synthesis via Sandmeyer Reaction (Route A)

This strategy leverages the transformation of an aromatic amine into a diazonium salt, which is then displaced by a cyanide nucleophile, catalyzed by a copper(I) salt.[2][5] It is a powerful method for installing a cyano group with high regioselectivity.

Principle and Rationale

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[4] The process begins with the diazotization of a primary aromatic amine, in this case, Methyl 4-amino-2-(trifluoromethyl)benzoate, using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is then treated with copper(I) cyanide. The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the release of nitrogen gas and the formation of an aryl radical. This radical then reacts with the cyanide species to yield the final product.[2]

Detailed Experimental Protocol

Step 1: Diazotization of Methyl 4-amino-2-(trifluoromethyl)benzoate

-

In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend Methyl 4-amino-2-(trifluoromethyl)benzoate (1.0 eq) in a 3M solution of hydrochloric acid (4.0 eq).

-

Cool the suspension to 0-5 °C in an ice-salt bath. A fine precipitate of the amine hydrochloride may form.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cold amine suspension over 30 minutes, ensuring the temperature is strictly maintained below 5 °C.[6]

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of a clear solution indicates the complete formation of the diazonium salt. This solution should be used immediately in the next step.

Step 2: Sandmeyer Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (1.3 eq) and sodium cyanide (1.3 eq) in water. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution prepared in Step 1 to the copper(I) cyanide solution with vigorous stirring.[6]

-

Control the rate of addition to manage the evolution of nitrogen gas and maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm gradually to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.

-

Cool the reaction mixture and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Diagram 2: Workflow for Sandmeyer Reaction Route

Caption: Step-by-step workflow for the Sandmeyer synthesis.

Chapter 3: Synthesis via Nucleophilic Substitution (Route B)

This approach involves the displacement of a halide, typically bromide, from a suitable precursor with a cyanide source. Copper(I) cyanide is a common reagent for this transformation (Rosenmund-von Braun reaction), though palladium-catalyzed methods can also be employed.

Principle and Rationale

The copper-mediated cyanation of aryl halides is a well-established method that typically requires high temperatures and polar aprotic solvents like DMF or NMP.[7] The reaction mechanism is thought to involve the formation of a copper(III) intermediate. The starting material, Methyl 4-bromo-2-(trifluoromethyl)benzoate, is a key precursor. Its synthesis can be achieved from 4-bromo-2-(trifluoromethyl)benzoic acid, which in turn can be prepared via multi-step synthesis.[8]

Detailed Experimental Protocol

-

To a flask charged with Methyl 4-bromo-2-(trifluoromethyl)benzoate (1.0 eq) and copper(I) cyanide (1.5 eq), add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Heat the reaction mixture to 140-160 °C under a nitrogen atmosphere.

-

Monitor the reaction progress using TLC or GC-MS. The reaction typically requires several hours (6-12 h) for completion.

-

After completion, cool the mixture to room temperature and pour it into a solution of aqueous ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure product.

Diagram 3: Nucleophilic Substitution Pathway

Caption: Cyanation of an aryl bromide precursor.

Chapter 4: Synthesis via Esterification (Route C)

This is arguably the most straightforward final step if the corresponding carboxylic acid, 4-cyano-2-(trifluoromethyl)benzoic acid, is available. The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[9][10]

Principle and Rationale

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the protonated ester. Deprotonation yields the final product.[11] To drive the equilibrium towards the product side, an excess of methanol is typically used, which also serves as the solvent.[12]

Detailed Experimental Protocol

-

Dissolve 4-cyano-2-(trifluoromethyl)benzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while cooling in an ice bath.

-

Attach a reflux condenser and heat the mixture to reflux for 4-8 hours.[11]

-

Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash it carefully with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization or column chromatography if necessary.

Diagram 4: Fischer Esterification Mechanism

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 8. Page loading... [wap.guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. iajpr.com [iajpr.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of Methyl 4-cyano-2-(trifluoromethyl)benzoate

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physical properties of a compound is fundamental to its application. This guide provides a detailed overview of the known physical characteristics of Methyl 4-cyano-2-(trifluoromethyl)benzoate (CAS No. 1641588-74-0), a key intermediate in pharmaceutical and agrochemical synthesis. Where data is not publicly available, this guide will furnish field-proven, step-by-step methodologies for its determination, ensuring a self-validating system for your research.

Introduction and Chemical Identity

This compound is a substituted aromatic ester. Its unique structure, featuring a trifluoromethyl group and a nitrile moiety, imparts specific chemical reactivity and physical characteristics that are crucial for its role in organic synthesis.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| CAS Number | 1641588-74-0 | [1][2][3][4] |

| Molecular Formula | C₁₀H₆F₃NO₂ | [1][3] |

| Molecular Weight | 229.16 g/mol | [1][2] |

| Canonical SMILES | COC(=O)C1=CC=C(C#N)C=C1C(F)(F)F | [3] |

| InChI | InChI=1S/C10H6F3NO2/c1-16-9(15)7-3-2-6(5-14)4-8(7)10(11,12)13/h2-4H,1H3 | [3] |

| Appearance | Off-white to light green solid; White crystalline solid | [5] |

The presence of the electron-withdrawing trifluoromethyl and cyano groups on the benzene ring significantly influences the molecule's polarity, reactivity, and intermolecular interactions, which in turn dictate its physical properties.

Known Physical Properties

The following table summarizes the currently available physical property data for this compound.

Table 2: Known Physical Properties

| Property | Value | Source |

| Melting Point | 45 - 48 °C (113 - 118.4 °F) | [5] |

| Boiling Point | No information available | [5] |

| Density | No information available | |

| Solubility | No specific data available |

The melting point of 45-48 °C indicates that this compound is a solid at room temperature.[5] The relatively low melting point for a crystalline solid suggests that the intermolecular forces, while significant, are not exceptionally strong. The lack of boiling point and density data in the public domain necessitates experimental determination, which will be addressed in the following sections.

Experimental Determination of Key Physical Properties

For a compound to be effectively utilized in drug development and other scientific applications, a complete profile of its physical properties is essential. The following section provides detailed protocols for determining the boiling point, density, and solubility of this compound.

Boiling Point Determination (Micro-scale Method)

Given that this compound is likely to be synthesized in a laboratory setting, a micro-scale method for boiling point determination is often preferred to conserve material.

Causality Behind Experimental Choices: The Siwoloboff method is a reliable micro-scale technique that requires only a small amount of the sample. It is particularly useful when dealing with compounds that may decompose at higher temperatures under atmospheric pressure. By observing the formation and cessation of bubbles, a precise boiling point can be determined.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount (approximately 0.1 mL) of molten this compound into a capillary tube (sealed at one end).

-

Apparatus Setup: Attach the capillary tube to a thermometer using a rubber band or a small piece of wire. The open end of the capillary tube should be level with the thermometer bulb.

-

Heating: Immerse the thermometer and the attached capillary tube in a heating bath (e.g., silicone oil). The heating bath should be equipped with a stirrer to ensure even temperature distribution.

-

Observation: Begin heating the bath slowly while stirring. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Determination: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source and allow the bath to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.

-

Validation: Repeat the measurement at least two more times to ensure accuracy and precision.

Diagram 1: Experimental Workflow for Boiling Point Determination

Caption: Workflow for micro-scale boiling point determination.

Density Determination (Pycnometer Method)

The density of a solid compound is a critical parameter for formulation and quality control.

Causality Behind Experimental Choices: The pycnometer method is a highly accurate technique for determining the density of solids. By measuring the mass of a precisely known volume of a displacement liquid and the mass of the solid, the volume of the solid can be accurately determined, leading to a reliable density value. An inert solvent in which the compound is insoluble should be chosen to prevent dissolution.

Step-by-Step Methodology:

-

Pycnometer Calibration: Weigh a clean, dry pycnometer (m₁). Fill it with a suitable inert solvent of known density (e.g., hexane, in which the compound is likely insoluble) and weigh it again (m₂).

-

Sample Preparation: Accurately weigh a small amount of this compound (m₃).

-

Measurement: Add the weighed solid to the empty, dry pycnometer. Fill the pycnometer containing the solid with the same inert solvent and weigh it (m₄).

-

Calculation: The density of the solid (ρ) can be calculated using the following formula: ρ = (m₃ * ρ_solvent) / (m₁ + m₃ - m₄) where ρ_solvent is the density of the inert solvent at the experimental temperature.

-

Validation: Ensure the temperature is constant throughout the experiment and repeat the measurement for reproducibility.

Solubility Profile Determination

Understanding the solubility of a compound in various solvents is paramount for developing purification methods, formulations, and analytical procedures.

Causality Behind Experimental Choices: A systematic approach starting with visual assessment and proceeding to quantitative analysis provides a comprehensive solubility profile. The choice of solvents should cover a range of polarities to understand the compound's behavior in different chemical environments.

Step-by-Step Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities, such as water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.

-

Qualitative Assessment:

-

Add approximately 10 mg of this compound to 1 mL of each selected solvent in a separate vial.

-

Vortex each vial for 30 seconds.

-

Visually inspect for dissolution. Classify as "freely soluble," "sparingly soluble," or "insoluble."

-

-

Quantitative Determination (for solvents where the compound is sparingly soluble):

-

Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent.

-

Stir the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.

-

Filter the solution to remove any undissolved solid.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

The determined concentration represents the solubility of the compound in that solvent at that temperature.

-

Diagram 2: Logical Flow for Solubility Profiling

Caption: Logical workflow for determining a compound's solubility.

Spectral Data and Characterization

Table 3: Expected Spectral Features and Characterization Methods

| Technique | Expected Features | Purpose |

| ¹H NMR | Aromatic protons (multiplets), Methyl ester protons (singlet) | Confirms the presence of different proton environments. |

| ¹³C NMR | Carbonyl carbon, Aromatic carbons, Nitrile carbon, Trifluoromethyl carbon, Methyl carbon | Provides a carbon skeleton map of the molecule. |

| ¹⁹F NMR | A singlet for the -CF₃ group | Confirms the presence and environment of the fluorine atoms. |

| Infrared (IR) Spectroscopy | C≡N stretch, C=O stretch, C-F stretches, Aromatic C-H and C=C stretches | Identifies key functional groups. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) and characteristic fragmentation patterns | Determines the molecular weight and provides structural clues. |

Obtaining this suite of spectral data is a non-negotiable step in confirming the identity and purity of any synthesized batch of this compound.

Safety and Handling

As a laboratory chemical, proper handling of this compound is essential.

-

Hazards: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]

-

Handling: Use only in a well-ventilated area. Avoid dust formation. Avoid ingestion and inhalation.[5]

-

Storage: Keep in a dry, cool, and well-ventilated place. Store in a tightly closed container.[6]

-

Incompatibilities: Avoid contact with acids, strong oxidizing agents, and acid chlorides.[5][6]

Conclusion

This compound is a valuable building block in chemical synthesis. While some of its physical properties are documented, this guide provides the necessary framework for researchers to experimentally determine its complete physical profile. Adherence to the detailed protocols herein will ensure the generation of accurate and reliable data, which is fundamental to advancing research and development in the pharmaceutical and agrochemical industries.

References

-

ChemWhat. (n.d.). 3-AMINO-2,6-DICHLORO-4-(TRIFLUOROMETHYL)PYRIDINE CAS#: 175277-67-5. Retrieved from [Link]

-

LookChem. (n.d.). 3-AMINO-2,6-DICHLORO-4-(TRIFLUOROMETHYL)PYRIDINE CAS 175277-67-5. Retrieved from [Link]

-

Fisher Scientific. (2023, September 1). SAFETY DATA SHEET. Retrieved from [Link]

-

precisionFDA. (n.d.). METHYL 4-(TRIFLUOROMETHYL)BENZOATE. Retrieved from [Link]

Sources

Unraveling the Enigma of CAS Number 1951431-35-5: A Case of Undisclosed Identity

A comprehensive investigation into the scientific and patent literature for a compound designated by CAS number 1951431-35-5 has yielded no specific chemical entity. This suggests that the compound is likely proprietary, under early-stage development and not yet publicly disclosed, or that the CAS number may be inaccurate.

For researchers, scientists, and drug development professionals, the Chemical Abstracts Service (CAS) registry number is a unique and unambiguous identifier for a specific chemical substance. It serves as a gateway to a wealth of information, from its fundamental chemical structure and properties to its role in complex biological pathways and its potential therapeutic applications. However, in the case of CAS number 1951431-35-5, this gateway remains closed.

Extensive searches across multiple chemical databases, scientific publication repositories, and patent archives have failed to retrieve any public records, chemical structures, IUPAC names, or associated research pertaining to this specific identifier. This lack of information prevents the creation of an in-depth technical guide as requested, as the core subject of the guide—the chemical compound itself—remains unknown.

The journey of a novel compound from discovery to a well-characterized entity is a meticulous process. It involves a cascade of experimental procedures designed to elucidate its structure, purity, and biological activity. This process, fundamental to drug discovery and development, is predicated on first knowing the identity of the molecule being studied.

To illustrate the typical characterization workflow that would be applied if the compound were known, a hypothetical experimental plan is outlined below. This serves as a template for the rigorous scientific investigation that any new chemical entity undergoes.

Hypothetical Characterization Workflow

Should the identity of the compound associated with CAS number 1951431-35-5 be revealed, a comprehensive technical guide would be structured to detail the following critical aspects of its scientific evaluation.

1. Structural Elucidation and Physicochemical Properties: The foundational step in characterizing any new compound is to confirm its chemical structure and understand its basic physical and chemical properties.

Table 1: Illustrative Physicochemical Properties Summary

| Property | Method | Expected Outcome | Significance |

| Molecular Formula & Weight | High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement to confirm elemental composition. | Confirms identity and purity. |

| Chemical Structure | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Detailed spectral data to map the proton and carbon skeleton. | Unambiguously determines the connectivity of atoms. |

| Purity | High-Performance Liquid Chromatography (HPLC) | A sharp, single peak indicating >95% purity. | Ensures that observed biological effects are due to the compound of interest. |

| Solubility | Kinetic and Thermodynamic Solubility Assays | Quantitative measurement in various solvents (e.g., water, DMSO). | Critical for designing in vitro and in vivo experiments. |

| Lipophilicity (LogP/LogD) | Shake-flask or chromatographic methods | A measure of the compound's partitioning between oil and water. | Predicts membrane permeability and pharmacokinetic properties. |

2. Biological Target Identification and Mechanism of Action: Once the structure is confirmed, the next crucial phase is to understand how the compound interacts with biological systems to elicit a functional response.

Experimental Protocol: Target Engagement Assay

A critical step is to confirm that the compound directly interacts with its intended biological target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Objective: To verify target engagement of Compound X in live cells.

Methodology:

-

Cell Culture: Grow the target-expressing cell line to ~80% confluency.

-

Compound Treatment: Treat cells with Compound X at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 1 hour.

-

Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes to induce protein denaturation.

-

Cell Lysis: Lyse the cells to release proteins.

-

Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.

-

Western Blot Analysis: Detect the amount of soluble target protein remaining at each temperature using a specific antibody.

Interpretation: A positive result is indicated by a thermal stabilization of the target protein in the presence of Compound X, meaning it remains soluble at higher temperatures compared to the vehicle control. This shift confirms direct binding.

Diagram: Target Engagement Workflow

Caption: A stepwise diagram of the CETSA protocol.

3. In Vitro and In Vivo Efficacy: The ultimate goal is to demonstrate that the compound has the desired therapeutic effect, first in cellular models and then in animal models of disease.

Diagram: Drug Discovery & Development Funnel

Caption: The progressive stages of drug development.

Conclusion

The inability to retrieve information for CAS number 1951431-35-5 underscores the confidential nature of early-stage research and development in the pharmaceutical and biotechnology industries. While the principles of chemical and biological characterization are well-established, their application is entirely dependent on the known identity of the molecule under investigation.

For the intended audience of researchers, scientists, and drug development professionals, the path forward is clear. The first step must be to verify the CAS number and, if correct, to seek information through appropriate channels, such as confidential disclosure agreements with the originating entity, once the information becomes publicly available through scientific publication or patent disclosure. Until then, the in-depth technical guide for CAS number 1951431-35-5 remains a document waiting for its subject.

Spectroscopic Data Analysis of Methyl 4-cyano-2-(trifluoromethyl)benzoate: A Technical Guide for Researchers

Introduction

Methyl 4-cyano-2-(trifluoromethyl)benzoate is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its structural complexity, featuring a trifluoromethyl group, a cyano group, and a methyl ester on a benzene ring, necessitates a thorough analytical characterization to ensure its identity, purity, and suitability for downstream applications. Spectroscopic techniques are fundamental to this process, providing a detailed fingerprint of the molecule's structure and electronic properties.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound (CAS No: 1641588-74-0; Molecular Formula: C₁₀H₆F₃NO₂; Molecular Weight: 229.16 g/mol ). The interpretations presented herein are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this and structurally related compounds.

Molecular Structure and Spectroscopic Implications

The arrangement of substituents on the benzene ring in this compound creates a unique electronic environment that governs its spectroscopic behavior. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group through induction, while the cyano group (-CN) and the methyl ester group (-COOCH₃) are also electron-withdrawing, primarily through resonance and induction. This electronic landscape significantly influences the chemical shifts of the aromatic protons and carbons.

Diagram: Molecular Structure of this compound

Caption: Chemical structure of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The substitution pattern of the aromatic ring will result in a complex splitting pattern for the aromatic protons.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.2 - 8.4 | d | 1H | Ar-H | Proton ortho to the cyano group, deshielded by its electron-withdrawing effect. |

| ~ 7.9 - 8.1 | dd | 1H | Ar-H | Proton meta to the cyano group and ortho to the trifluoromethyl group, deshielded by both. |

| ~ 7.7 - 7.9 | d | 1H | Ar-H | Proton ortho to the ester group, deshielded. |

| ~ 4.0 | s | 3H | -OCH₃ | Singlet for the methyl ester protons. |

Diagram: ¹H NMR Analysis Workflow

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 164 - 166 | C=O (ester) | Carbonyl carbon, deshielded. |

| ~ 135 - 140 | Ar-C (quaternary) | Carbon attached to the ester group. |

| ~ 132 - 135 | Ar-CH | Aromatic methine carbons. |

| ~ 125 - 130 (q) | C-CF₃ (quaternary) | Carbon attached to the trifluoromethyl group, expected to be a quartet due to C-F coupling. |

| ~ 122 - 125 (q) | -CF₃ | Trifluoromethyl carbon, a quartet with a large C-F coupling constant. |

| ~ 115 - 118 | C≡N (cyano) | Cyano carbon. |

| ~ 110 - 115 | Ar-C (quaternary) | Carbon attached to the cyano group. |

| ~ 53 - 55 | -OCH₃ | Methyl ester carbon. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3100 - 3000 | C-H stretch | Aromatic |

| ~ 2960 - 2850 | C-H stretch | -OCH₃ |

| ~ 2230 - 2210 | C≡N stretch | Cyano |

| ~ 1730 - 1715 | C=O stretch | Ester |

| ~ 1600, 1480 | C=C stretch | Aromatic |

| ~ 1300 - 1100 | C-F stretch | Trifluoromethyl |

| ~ 1250 - 1000 | C-O stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Assignment |

| 229 | [M]⁺ (Molecular Ion) |

| 200 | [M - C₂H₅]⁺ |

| 198 | [M - OCH₃]⁺ |

| 170 | [M - COOCH₃]⁺ |

| 151 | [M - COOCH₃ - F]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

-

Analysis: Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Integrate the ¹H signals and determine the chemical shifts and multiplicities for all signals.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the neat sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The predicted spectroscopic data for this compound provides a detailed analytical profile that is crucial for its unequivocal identification and quality assessment. The combination of ¹H NMR, ¹³C NMR, IR, and MS offers complementary information that, when analyzed together, allows for a confident structural elucidation. This guide serves as a foundational resource for researchers working with this compound, enabling them to interpret experimental data effectively and with a high degree of confidence.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-Depth Technical Guide to Methyl 4-cyano-2-(trifluoromethyl)benzoate: A Key Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of Methyl 4-cyano-2-(trifluoromethyl)benzoate, a fluorinated organic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis, safety protocols, and its emerging role as a critical intermediate in the synthesis of novel therapeutic agents.

Executive Summary

This compound (CAS No. 1641588-74-0) is a polysubstituted aromatic ester. Its structure, featuring a trifluoromethyl group and a nitrile moiety, imparts unique electronic properties and metabolic stability, making it a valuable synthon in medicinal chemistry. The strategic placement of these functional groups allows for diverse chemical modifications, paving the way for the development of complex molecular architectures with tailored biological activities. This guide serves as a foundational resource for leveraging this compound in advanced research and development programs.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is paramount for its effective use in a laboratory setting. The key identifiers and physicochemical characteristics of this compound are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1641588-74-0[1] |

| Molecular Formula | C₁₀H₆F₃NO₂[1] |

| Molecular Weight | 229.16 g/mol |

| Canonical SMILES | COC(=O)C1=CC=C(C#N)C=C1C(F)(F)F[1] |

| InChI Key | ORSCXFCEOUGZFK-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Off-white to light green solid | ChemicalBook |

| Storage | Sealed in dry, Room Temperature | ChemicalBook |

Note: Experimentally determined melting point, boiling point, and solubility data are not consistently available in public literature. Researchers should perform their own characterization upon receipt of the material.

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis protocol for this compound is not widely published, its structure suggests a logical and efficient synthetic strategy based on established organic chemistry principles. The most probable route involves the esterification of its corresponding carboxylic acid precursor, 4-cyano-2-(trifluoromethyl)benzoic acid.

Proposed Synthesis Pathway

The synthesis can be envisioned as a two-step process starting from a commercially available substituted toluene.

Caption: Proposed synthesis of this compound.

Step 1: Oxidation of the Precursor

The initial step involves the oxidation of the methyl group of a suitable starting material, such as 4-methyl-3-(trifluoromethyl)benzonitrile, to a carboxylic acid. This is a standard transformation in organic synthesis.

-

Causality of Experimental Choice: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typically employed for this type of benzylic oxidation. The choice of oxidant and reaction conditions (temperature, solvent) is critical to ensure complete conversion while minimizing side reactions on the electron-deficient aromatic ring. The trifluoromethyl group's strong electron-withdrawing nature makes the methyl group less susceptible to oxidation than in electron-rich systems, potentially requiring more forcing conditions.

Step 2: Fischer Esterification

The resulting 4-cyano-2-(trifluoromethyl)benzoic acid is then converted to the methyl ester.

-

Causality of Experimental Choice: Fischer esterification is a classic and cost-effective method for this transformation. It involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). The reaction is an equilibrium process. To drive the reaction to completion, an excess of methanol is used, and often, water is removed as it is formed. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by methanol.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, unvalidated procedure based on analogous reactions for the synthesis of substituted methyl benzoates. This protocol must be optimized and validated under appropriate laboratory safety protocols.

Part A: Synthesis of 4-cyano-2-(trifluoromethyl)benzoic acid

-

To a stirred solution of 4-methyl-3-(trifluoromethyl)benzonitrile in a suitable solvent (e.g., a mixture of pyridine and water), add potassium permanganate portion-wise at a controlled temperature.

-

Heat the reaction mixture at reflux until the purple color of the permanganate disappears, indicating the completion of the oxidation.

-

Cool the mixture and filter off the manganese dioxide byproduct.

-

Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Part B: Synthesis of this compound

-

Suspend the dried 4-cyano-2-(trifluoromethyl)benzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final, pure this compound.

Role in Drug Discovery and Development

The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in modern medicinal chemistry to enhance the pharmacological profile of drug candidates. These modifications can significantly improve metabolic stability, binding affinity, lipophilicity, and bioavailability.

This compound serves as a key building block for introducing a 4-cyano-2-(trifluoromethyl)phenyl moiety into a larger molecule. This structural motif is of high interest in the design of inhibitors for various biological targets. While specific active pharmaceutical ingredients (APIs) directly synthesized from this intermediate are not yet widely disclosed in public literature, its utility can be inferred from its structural similarity to intermediates used in the synthesis of inhibitors targeting enzymes and receptors in oncology and inflammatory diseases.

The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic rings like tetrazoles, which are common bioisosteres for carboxylic acids in drug design.

Caption: Potential synthetic transformations of the nitrile group.

Analytical Characterization

Confirmation of the structure and purity of this compound is essential. Standard analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the cyano and trifluoromethyl substituents.

-

¹³C NMR would provide signals for each unique carbon atom, including the characteristic shifts for the nitrile, ester carbonyl, and the carbon of the trifluoromethyl group.

-

¹⁹F NMR would show a singlet corresponding to the -CF₃ group.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with a characteristic fragmentation pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C≡N stretch of the nitrile, the C=O stretch of the ester, and C-F bonds of the trifluoromethyl group.

Note: As of the publication of this guide, a public repository of experimental spectral data for this specific compound is not available. Researchers must rely on their own analytical data for characterization.

Safety and Handling

As a laboratory chemical, this compound requires careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed.[1]H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] |

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Conclusion

This compound is a strategically important building block for the synthesis of complex, fluorinated molecules aimed at therapeutic applications. Its unique combination of functional groups provides a versatile platform for medicinal chemists to explore novel chemical space. While detailed public data on its synthesis and applications are still emerging, the foundational chemical principles outlined in this guide provide a strong basis for its utilization in drug discovery programs. As research progresses, the full potential of this valuable intermediate will undoubtedly be realized in the development of next-generation pharmaceuticals.

References

- This compound. Fluorochem. [URL: https://www.fluorochem.co.uk/product/f474925]

- This compound | 1641588-74-0. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB43334931.htm]

- This compound CAS#: 1641588-74-0. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB43334931_EN.htm]

Sources

reactivity of trifluoromethylated benzonitriles

An In-Depth Technical Guide to the Reactivity of Trifluoromethylated Benzonitriles

Foreword: Unlocking Molecular Potential

In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, certain molecular scaffolds consistently emerge as linchpins of innovation. Trifluoromethylated benzonitriles are a premier example of such a class. The strategic fusion of a nitrile functionality with a trifluoromethyl group on a benzene ring creates a molecule with a unique and highly exploitable electronic profile.[1] This guide is designed for researchers, medicinal chemists, and process development professionals who seek to understand and harness the nuanced reactivity of these powerful intermediates. We will move beyond simple reaction schemes to explore the causal electronic effects that govern their behavior, providing both the fundamental principles and field-proven methodologies required for successful application.

The Electronic Core: Why Trifluoromethylated Benzonitriles are Unique

The reactivity of any aromatic system is dictated by the electronic nature of its substituents. In trifluoromethylated benzonitriles, we have a potent synergy between two strongly electron-withdrawing groups.

-

The Trifluoromethyl (-CF₃) Group: Due to the extreme electronegativity of fluorine, the -CF₃ group exerts a powerful inductive electron-withdrawing effect (-I).[1][2][3] Unlike groups with available lone pairs, it has no counteracting resonance donation, making it one of the most potent deactivating groups in organic chemistry.[4] This significantly lowers the electron density of the aromatic ring.

-

The Nitrile (-C≡N) Group: The nitrile group also withdraws electron density from the ring through both inductive and resonance effects.

This dual electron-withdrawing character profoundly influences the molecule's reactivity in two primary ways:

-

Electrophilic Aromatic Substitution (EAS): The benzene ring is severely deactivated towards attack by electrophiles. Any EAS reactions that do occur are directed to the meta position relative to both groups.[2][3]

-

Nucleophilic Aromatic Substitution (SₙAr): The significant electron deficiency makes the aromatic ring highly susceptible to attack by nucleophiles, particularly when a suitable leaving group is positioned ortho or para to the electron-withdrawing substituents.[2][5] This activation is the cornerstone of their synthetic utility.

Caption: Electronic effects governing the reactivity of a trifluoromethylbenzonitrile ring.

Synthesis of Trifluoromethylated Benzonitriles

Access to these building blocks is critical. Methodologies generally involve the introduction of either the nitrile or the trifluoromethyl group onto a pre-functionalized benzene ring.

Workflow: Synthesis via Cyanation of an Aryl Halide

A robust and common approach is the cyanation of a trifluoromethylated aryl halide. The presence of the -CF₃ group can facilitate this transformation, which often employs metal catalysis.

Caption: A representative multi-step synthesis workflow.

Exemplary Protocol: Synthesis of 4-Amino-2-trifluoromethylbenzonitrile

This multi-step synthesis, adapted from patented industrial processes, demonstrates the logical application of several key reactions, culminating in a valuable bifunctional product.[6]

Step 1: Positional Bromination

-

Causality: The strongly deactivating -CF₃ group on the starting material (m-trifluoromethyl fluorobenzene) directs electrophilic bromination to a specific position, providing regiochemical control.

-

Methodology:

-

Charge a reaction vessel with m-trifluoromethyl fluorobenzene and a suitable solvent (e.g., glacial acetic acid).

-

Add a brominating agent, such as N-bromosuccinimide (NBS) or dibromohydantoin, portion-wise while maintaining the temperature below 40°C.

-

Stir the reaction for 12-24 hours at room temperature, monitoring by GC or TLC for the disappearance of starting material.

-

Upon completion, quench the reaction with an aqueous solution of sodium bisulfite and neutralize with sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the brominated intermediate.

-

Step 2: Cyanide Displacement (Rosenmund-von Braun Reaction)

-

Causality: The aryl bromide is converted to a nitrile using a copper(I) cyanide source. High temperatures are typically required to overcome the activation energy for this substitution.

-

Methodology:

-

To a dry, inert-atmosphere reaction vessel, add the brominated intermediate, copper(I) cyanide (CuCN), and a high-boiling polar aprotic solvent like DMF or quinoline.

-

Heat the mixture to 140-160°C and maintain for 4-8 hours. Monitor reaction progress by GC.

-

Cool the reaction mixture and pour it into an aqueous solution of ferric chloride and HCl to complex the copper salts.

-

Extract the product (4-fluoro-2-trifluoromethylbenzonitrile) with toluene or ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl, water, and brine. Dry and concentrate to afford the crude nitrile.

-

Step 3: Nucleophilic Aromatic Substitution (Ammonolysis)

-

Causality: The fluorine atom is now activated for displacement by the ortho -CF₃ and para -CN groups. Ammonia acts as the nucleophile in this SₙAr reaction.[6]

-

Methodology:

-

Dissolve the 4-fluoro-2-trifluoromethylbenzonitrile intermediate in ethanol in a high-pressure reactor.

-

Cool the solution and charge the reactor with liquid ammonia (typically 1.5-2.0 molar equivalents).[6]

-

Seal the reactor and heat to 120°C for 8-12 hours. The internal pressure will increase significantly.[6]

-

After cooling to room temperature, carefully vent the excess ammonia.

-

Concentrate the reaction mixture to remove the ethanol.

-

Recrystallize the resulting crude solid from a solvent like toluene to yield pure 4-amino-2-trifluoromethylbenzonitrile.[6]

-

Key Reactivity Patterns

A. Nucleophilic Aromatic Substitution (SₙAr)

This is arguably the most important reaction class for trifluoromethylated benzonitriles possessing a leaving group (typically a halide) at an activated position.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-poor carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The strong electron-withdrawing capacity of the -CF₃ and -CN groups is crucial for stabilizing the negative charge in this intermediate, thereby lowering the activation energy of the reaction. The leaving group is then expelled to restore aromaticity.

Caption: The addition-elimination mechanism of SₙAr.

Table 1: Representative SₙAr Reactions

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 4-Fluoro-2-(trifluoromethyl)benzonitrile | Liquid Ammonia | Ethanol, 120°C, sealed tube | 4-Amino-2-(trifluoromethyl)benzonitrile | ~75% (overall) | [6] |

| Pentafluorobenzonitrile | Phenothiazine | K₃PO₄, MeCN | 2,3,5,6-Tetrafluoro-4-(phenothiazin-10-yl)benzonitrile | High | [7] |

| 2-Chloro-5-(trifluoromethyl)benzonitrile | Sodium Methoxide | Methanol, reflux | 2-Methoxy-5-(trifluoromethyl)benzonitrile | >90% | (Implied) |

B. Transformations of the Nitrile Group

The nitrile group itself is a versatile functional handle, susceptible to a range of transformations.[2]

1. Reduction to Primary Amines The conversion of the nitrile to a benzylamine is a fundamental transformation, providing access to key pharmacophores.

-

Causality: Strong reducing agents are required to break the C≡N triple bond. The choice of reagent can be influenced by the presence of other functional groups. Metal hydrides like lithium aluminum hydride (LiAlH₄) are effective but non-selective. Catalytic hydrogenation (e.g., H₂, Raney Nickel or Pd/C) offers a milder alternative.[8]

-

Protocol: Catalytic Hydrogenation

-

In a hydrogenation vessel, dissolve the trifluoromethylated benzonitrile in a suitable solvent (e.g., methanol or ethanol), optionally with added ammonia to suppress secondary amine formation.

-

Add a catalytic amount of Raney Nickel or 10% Palladium on Carbon.

-

Pressurize the vessel with hydrogen gas (50-500 psi) and agitate at a temperature between 25-80°C.

-

Monitor the reaction by observing hydrogen uptake or by periodic sampling and analysis (GC/TLC).

-

Upon completion, carefully filter the catalyst through a pad of celite.

-

Concentrate the filtrate under reduced pressure to obtain the crude benzylamine, which can be purified by distillation or crystallization of a salt.

-

2. Hydrolysis to Amides and Carboxylic Acids The nitrile can be hydrolyzed under acidic or basic conditions.

-

Causality: The reaction proceeds via nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile. The intermediate imidic acid or its conjugate base is then tautomerized and further hydrolyzed. The synthesis of the anticancer drug Selinexor utilizes the hydrolysis of 3,5-bis(trifluoromethyl)benzonitrile to the corresponding benzamide as a key step.[9]

3. [3+2] Cycloaddition Reactions The nitrile can participate as a 2π component in cycloaddition reactions to form five-membered heterocycles, which are prevalent in medicinal chemistry.[10]

-

Causality: In these reactions, the nitrile acts as a dipolarophile, reacting with a 1,3-dipole such as a nitrile imine (generated in situ) or an azide. The electronic properties of the trifluoromethylated benzonitrile can influence the rate and regioselectivity of the cycloaddition.[11] The formation of 5-trifluoromethyl-1,2,4-triazoles via this route is a powerful method for creating highly functionalized heterocyclic cores.[11]

Applications: From Bench to Blockbuster

The unique reactivity profile of trifluoromethylated benzonitriles makes them invaluable in fields where molecular properties must be precisely tuned.

-

Drug Discovery: The -CF₃ group is a well-established bioisostere for other groups and is known to enhance metabolic stability, increase lipophilicity (improving cell permeability), and modify binding affinity.[12]

-

Enzalutamide: This androgen receptor inhibitor, used to treat prostate cancer, is synthesized from an intermediate derived from 2-(trifluoromethyl)benzonitrile, specifically 4-isothiocyanato-2-(trifluoromethyl)benzonitrile.[13]

-

Selinexor: This nuclear export inhibitor is synthesized from 3,5-bis(trifluoromethyl)benzonitrile.[9]

-

-

Materials Science: The inherent chemical and thermal stability imparted by the C-F bonds makes these compounds excellent precursors for advanced materials.[1][14] They are used to create high-performance polymers, liquid crystals, and coatings with enhanced durability, specific dielectric properties, and improved thermal resistance.[14][15]

Conclusion

Trifluoromethylated benzonitriles are far more than simple aromatic compounds. They are precision tools for the modern chemist, endowed with a reactivity profile that is both potent and predictable. The powerful, synergistic electron-withdrawing effects of the trifluoromethyl and nitrile groups activate the molecule for key bond-forming reactions like nucleophilic aromatic substitution while providing a versatile nitrile handle for further elaboration. A thorough understanding of these underlying electronic principles is the key to unlocking their full potential, enabling the streamlined synthesis of complex pharmaceuticals, advanced agrochemicals, and next-generation materials.

References

- Title: The Synthesis and Reactivity of 2-(Trifluoromethyl)

- Title: Exploring 3-Fluoro-5-(trifluoromethyl)

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Title: How can 2-(Trifluoromethyl)benzonitrile be synthesized?

- Title: Exploring the Role of 4-(Trifluoromethyl)

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Title: 3-(Trifluoromethyl)

- Source: Google Patents (CN1810775B)

- Source: National Institutes of Health (NIH)

- Source: Google Patents (CN101337911A)

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Title: Application Notes and Protocols for Nucleophilic Aromatic Substitution on Poly(trifluoromethyl)

- Title: Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols Source: Benchchem URL

- Title: 3-Chloro-5-(trifluoromethyl)

- Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL

- Source: National Institutes of Health (NIH)

- Title: The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study Source: MDPI URL

- Title: The First Examples of [3+2] Cycloadditions with the Participation of (E)

- Title: Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene)

- Title: Synthesis of trifluoromethylated thioethers via Ni-catalyzed reductive C–S coupling Source: Royal Society of Chemistry URL

- Title: A Comparative Guide to the Electronic Properties of 2-(3-Fluorophenyl)

- Title: Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution Source: Chemistry Stack Exchange URL

- Source: National Institutes of Health (NIH)

- Source: National Institutes of Health (NIH)

- Title: Fluoride-catalyzed reduction of benzonitrile Source: ResearchGate URL

- Title: Nucleophilic aromatic substitution Source: Wikipedia URL

- Title: 3-(Trifluoromethyl)

- Title: Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents Source: PubMed URL

- Title: Solvent-controlled base-free synthesis of bis(trifluoromethyl)

- Title: Recent Development of Trifluoromethyl Reagents: A Review Source: ResearchGate URL

-

Title: Synthesis of Trifluoromethyl-Substituted[16]Triphyrin(2.1.1), Its Selective Reduction to Triphachlorin, and Stable Isomeric Triphabacteriochlorins via Direct Detrifluoromethylation Source: PubMed URL:

- Title: 30.

- Source: Xi'an Jiaotong-Liverpool University (XJTLU)

- Title: 2-(Trifluoromethyl)

- Title: Recent Trifluoromethylation Reactions.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. youtube.com [youtube.com]

- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 7. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trifluoroacetonitrile with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. innospk.com [innospk.com]

- 16. 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory | Journal of Scientific Research [banglajol.info]

A Deep Dive into the Electronic Effects of Cyano and Trifluoromethyl Groups: A Guide for Researchers and Medicinal Chemists

Abstract

In the landscape of modern drug discovery and materials science, the strategic modification of molecular scaffolds with specific functional groups is paramount to tuning physicochemical properties and biological activity. Among the most powerful electron-withdrawing groups (EWGs) are the cyano (-CN) and trifluoromethyl (-CF3) moieties. While both are renowned for their ability to profoundly alter electron density, their mechanisms of action are distinct, leading to critical differences in their impact on molecular behavior. The trifluoromethyl group exerts its influence primarily through a potent inductive effect, whereas the cyano group operates through a combination of strong inductive and resonance effects.[1][2][3] This guide provides an in-depth technical analysis of the electronic properties of these two crucial substituents. We will dissect their inductive and resonance contributions, provide a quantitative comparison using Hammett parameters, and explore the practical implications of their electronic differences in drug design and chemical reactivity. Furthermore, this whitepaper furnishes detailed experimental protocols for quantifying these electronic effects, offering a practical framework for researchers in the field.

The Fundamental Principles of Electronic Effects

The influence a substituent exerts on a molecule's reactivity and properties is fundamentally governed by the redistribution of electron density. This redistribution is primarily described by two mechanisms: the inductive effect and the resonance effect.

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bond framework of a molecule.[4] It arises from the intrinsic electronegativity difference between atoms, causing a polarization of the bond and a subsequent cascade of polarization through adjacent σ-bonds. The effect weakens with distance. Electron-withdrawing groups, like -CN and -CF3, possess a negative inductive effect (-I), pulling electron density towards themselves.[2][5]

-

Resonance Effect (R or M): The resonance (or mesomeric) effect describes the delocalization of pi (π) electrons between a substituent and a conjugated π-system, such as a benzene ring.[4] This requires the overlap of p-orbitals. A substituent that pulls π-electron density from the system is said to have a negative resonance effect (-R or -M).[2]

Quantifying these effects is crucial for predictive chemistry. The Hammett equation provides a powerful tool for this, relating reaction rates and equilibrium constants of substituted aromatic compounds to the electronic nature of the substituent.[6] It introduces the substituent constant (σ), which is a measure of the electronic influence of a substituent. Positive σ values signify electron-withdrawing capabilities, while negative values indicate electron-donating properties.[7] The overall effect (σ) can be dissected into inductive (σ_I) and resonance (σ_R) components.

Figure 1: Conceptual diagram illustrating the dual pathways of electronic influence: the through-bond inductive effect and the through-space/p-orbital resonance effect.

The Cyano Group (-CN): A Dual-Threat Electron Sink

The cyano group is a linear, sp-hybridized moiety that exerts a powerful electron-withdrawing influence through both inductive and resonance channels.

Inductive Effect (-I)

The nitrogen atom is significantly more electronegative than carbon, leading to a highly polarized C≡N triple bond. The sp-hybridized carbon of the nitrile is also more electronegative than an sp2-hybridized carbon of an aromatic ring, further enhancing its ability to pull electron density through the sigma bond.[8] This results in a strong -I effect.

Resonance Effect (-R)

The cyano group possesses a π-system (two π-bonds) that can align with an adjacent molecular π-system. This alignment allows the cyano group to act as a π-electron acceptor, withdrawing electron density from the conjugated system via resonance.[2][4] This -R effect is significant and contributes substantially to its overall electron-withdrawing character, creating partial positive charges at the ortho and para positions of an attached benzene ring.[9]

The Trifluoromethyl Group (-CF3): An Inductive Juggernaut

The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry, but its mode of action is starkly different from the cyano group.[1]

Inductive Effect (-I)

The -CF3 group's power stems from the cumulative inductive effect of three highly electronegative fluorine atoms.[5][10] Each C-F bond is strongly polarized towards fluorine, making the central carbon atom highly electron-deficient. This electron-deficient carbon then exerts a very strong -I effect on the rest of the molecule. This effect is one of the strongest purely inductive effects observed for a neutral substituent.[1]

Resonance and Hyperconjugation

The trifluoromethyl group lacks lone pairs or π-bonds that can participate in traditional resonance. Therefore, its classical resonance effect (-R) is considered negligible.[5][10] However, a more subtle effect, known as negative hyperconjugation (or σ-π* interaction), is sometimes invoked. This involves the overlap of the high-lying C-F σ-bonding orbitals with the π*-antibonding orbitals of an adjacent aromatic ring. While this is a form of electron withdrawal, it is mechanistically distinct and generally weaker than the classical resonance effect of a cyano group. For most practical purposes, the -CF3 group is treated as a purely inductive electron-withdrawing group.

Comparative Analysis: -CN vs. -CF3

The crucial difference between these two groups lies in their reliance on resonance. The cyano group's ability to delocalize π-electrons gives it a different electronic "shape" compared to the inductively dominant trifluoromethyl group.

Figure 2: A summary of the dominant electronic effects for the cyano and trifluoromethyl groups.

Quantitative Comparison with Hammett Parameters

The Hammett constants provide a clear quantitative picture of the differences. The values σ_m and σ_p represent the overall electronic effect from the meta and para positions, respectively. Since the resonance effect is not transmitted to the meta position, σ_m is often considered a good proxy for the inductive effect, while the difference (σ_p - σ_m) reflects the resonance contribution.

| Substituent | σ_m | σ_p | σ_I (Inductive) | σ_R (Resonance) |

| -CN | 0.56 | 0.66 | 0.56 | 0.10 |

| -CF3 | 0.43 | 0.54 | 0.42 | 0.12 |

| -NO2 | 0.71 | 0.78 | 0.65 | 0.13 |

| (Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195. Note: Different calculation methods can lead to slightly varied values for σ_I and σ_R across literature sources.) |

This data reveals that while both are strongly electron-withdrawing (positive σ values), the cyano group has a larger overall effect at both the meta and para positions. The trifluoromethyl group's effect is substantial but derived almost entirely from its inductive pull.

Implications in Drug Design and Medicinal Chemistry

These electronic differences have profound consequences for drug development professionals.[11][12]

-

pKa Modulation: Both groups are highly effective at increasing the acidity (lowering the pKa) of nearby acidic protons (e.g., in phenols or carboxylic acids) by stabilizing the resulting conjugate base.[8][13][14] The -CF3 group, due to its powerful inductive effect, can cause a dramatic drop in the pKa of adjacent functional groups.[11]

-

Metabolic Stability: The trifluoromethyl group is famously used to block metabolic oxidation.[15][16] The C-F bond is exceptionally strong, and the electron-deficient nature of the -CF3 group deactivates adjacent C-H bonds towards oxidative enzymes like Cytochrome P450s.[17] This can significantly increase a drug's half-life.[15]

-

Lipophilicity: Both groups increase a molecule's lipophilicity (fat-solubility), which can enhance membrane permeability and cell uptake.[12][18] The trifluoromethyl group generally imparts a greater increase in lipophilicity than the cyano group.[17]

-

Receptor Interactions: The electronic character of these groups alters the molecular electrostatic potential, influencing how a drug binds to its target receptor. A -CF3 group can participate in dipole-dipole or halogen bonding interactions, while the nitrogen of a -CN group can act as a weak hydrogen bond acceptor.

Experimental Determination of Electronic Effects

To trust and apply these concepts, one must understand how they are measured. The determination of pKa values for a series of substituted acids is a cornerstone experiment in physical organic chemistry for quantifying substituent effects.[19]

Protocol: Potentiometric Titration for pKa Determination

This protocol describes the determination of the pKa of a substituted benzoic acid, a classic method for deriving Hammett constants.

Causality Behind Experimental Choices:

-

Potentiometric Titration: This method is chosen over colorimetric indicators because it provides precise, quantitative data of pH versus titrant volume, allowing for accurate determination of the equivalence point and half-equivalence point, which is crucial for pKa calculation.

-

Carbonate-Free NaOH: Carbon dioxide from the air readily dissolves in NaOH solutions to form sodium carbonate. Carbonate is a weaker base that buffers at a different pH, creating a distorted titration curve and leading to inaccurate endpoint determination. Using boiled, deionized water and protecting the solution from air minimizes this critical source of error.

-

Methanol/Water Co-solvent: Many organic acids are poorly soluble in water. A co-solvent system is used to ensure the acid and its conjugate base remain fully dissolved throughout the titration, which is essential for accurate equilibrium measurements.

-

Calibration: Calibrating the pH meter with at least two standard buffers bracketing the expected pKa ensures the accuracy of the pH measurements, which are the core data of the experiment.

Methodology:

-

Preparation of Carbonate-Free 0.1 M NaOH Solution:

-

Boil 500 mL of deionized water for 5-10 minutes to expel dissolved CO2. Allow it to cool to room temperature in a flask protected by a drying tube containing soda lime.

-

Accurately weigh the required amount of solid NaOH and dissolve it in the cooled, degassed water.

-

Standardize this solution against a primary standard, such as potassium hydrogen phthalate (KHP), to determine its exact molarity.

-

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 0.5 mmol of the substituted benzoic acid (e.g., 4-cyanobenzoic acid or 4-(trifluoromethyl)benzoic acid).

-

Dissolve the acid in 50 mL of a 1:1 methanol/water solvent mixture in a 100 mL beaker. Add a small magnetic stir bar.

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffers (e.g., pH 4.00 and 7.00).

-

Place the beaker with the analyte solution on a magnetic stir plate and begin gentle stirring.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Fill a 25 mL burette with the standardized 0.1 M NaOH solution.

-

Record the initial pH of the acid solution.

-

Add the NaOH titrant in small increments (e.g., 0.2 mL). After each addition, allow the reading to stabilize and record both the total volume of NaOH added and the corresponding pH.

-

Continue adding titrant, reducing the increment size to 0.05-0.1 mL when near the expected equivalence point (where the pH changes most rapidly).

-

Continue the titration several milliliters past the equivalence point.

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point volume (V_eq), which is the point of maximum slope on the curve. This can be found visually or by calculating the first derivative of the plot (ΔpH/ΔV).

-

The pKa is the pH at the half-equivalence point (V_eq / 2). Find the pH value on your curve that corresponds to exactly half the volume of the equivalence point.

-

According to the Henderson-Hasselbalch equation (pH = pKa + log([A-]/[HA])), when the acid is half-neutralized, [A-] = [HA], and thus pH = pKa.

-

Figure 3: A step-by-step workflow for the experimental determination of a compound's pKa via potentiometric titration.

Conclusion

The cyano and trifluoromethyl groups, while both potent electron-withdrawing substituents, offer distinct tools for the molecular engineer. The -CN group provides a powerful blend of inductive and resonance withdrawal, making it a strong deactivator that can participate in π-system delocalization. In contrast, the -CF3 group is a specialist, delivering an overwhelming inductive effect with minimal resonance contribution, which is particularly valuable for enhancing metabolic stability and profoundly lowering the pKa of adjacent functionalities. Understanding these nuanced electronic differences is not merely an academic exercise; it is a fundamental requirement for the rational design of next-generation pharmaceuticals and advanced materials, enabling scientists to precisely control molecular properties and achieve desired biological or chemical outcomes.

References

-

Olah, G. A., & Prakash, G. K. S. (2011). Superelectrophiles and the effects of trifluoromethyl substituents. National Institutes of Health. [Link]

-

LibreTexts. (2021). 8.7 An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. [Link]

-

Al-Zoubi, M. (2022). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Molecules. [Link]

-

Jezierska, A., et al. (2016). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. ResearchGate. [Link]

-

Ferreira, R. J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

Khan Academy. (n.d.). Meta directors II. [Link]

-

Price, W. C., et al. (1962). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences. [Link]

-

Leroux, F., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

-

Fiveable. (n.d.). Cyano Group Definition. [Link]

-

University of Liverpool. (n.d.). LECTURE 2: Electrophilic Aromatic Substitution. [Link]

-

Yagupol'skii, L. M., et al. (1974). The Electronic Nature of Fluorine-containing Substituents. Russian Chemical Reviews. [Link]

-

Hollingsworth, C. A., et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry. [Link]

-

LibreTexts. (2024). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). Trifluoromethylation. [Link]

-

Wikipedia. (n.d.). Hammett equation. [Link]

-